molecular formula C25H22N2O5S B11575310 1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575310
M. Wt: 462.5 g/mol
InChI Key: NWMZPKKDYGZHMC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the dimethoxyphenyl and thiazolyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N2O5S/c1-12-6-8-17-16(10-12)22(28)20-21(15-7-9-18(30-4)19(11-15)31-5)27(24(29)23(20)32-17)25-26-13(2)14(3)33-25/h6-11,21H,1-5H3

InChI Key

NWMZPKKDYGZHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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